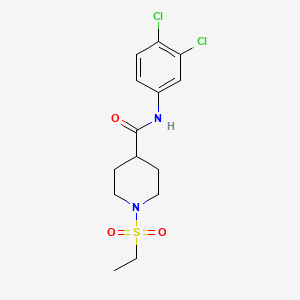
4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
説明
4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of CB1 by binding to the receptor and preventing the activation of downstream signaling pathways. CB1 is primarily expressed in the brain, where it plays a key role in regulating neurotransmitter release and synaptic plasticity. By blocking the action of CB1, 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can alter the activity of various brain regions and modulate the effects of endocannabinoids, which are natural ligands of CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide depend on the specific experimental conditions and the target tissue. In general, 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It can also affect the release of hormones such as insulin and glucagon, which are involved in metabolic regulation. In animal models, 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been shown to reduce food intake and body weight, suggesting its potential as an anti-obesity agent.
実験室実験の利点と制限
4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high selectivity and potency for CB1, its water solubility, and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, such as its potential off-target effects and the need for appropriate controls to rule out non-specific effects. Additionally, the interpretation of results obtained using 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be challenging due to the complex nature of CB1 signaling and the potential compensatory mechanisms that can occur in response to CB1 blockade.
将来の方向性
There are several future directions for research on 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in various diseases such as obesity, addiction, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the specific roles of CB1 in different brain regions and to identify the downstream signaling pathways that are affected by CB1 blockade. Finally, the development of more selective and potent CB1 antagonists could help to overcome some of the limitations of 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and facilitate its use as a tool compound for studying CB1 function.
科学的研究の応用
4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in several areas of research. One of the primary areas of interest is its use as a tool compound for investigating the role of the cannabinoid receptor 1 (CB1) in the brain. 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective antagonist of CB1, which is involved in various physiological processes such as appetite, pain perception, and mood regulation. By blocking the action of CB1, 4-chloro-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can help researchers understand the specific functions of this receptor and its potential therapeutic targets.
特性
IUPAC Name |
4-chloro-N-(2,3-dimethylcyclohexyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-8-6-5-7-11(9(8)2)16-14(19)13-12(15)10(3)17-18(13)4/h8-9,11H,5-7H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKBUCTZVVGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=C(C(=NN2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4716739.png)


![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-[5-(2-{[2-(4-methylphenoxy)ethyl]thio}phenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)

![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4716788.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4716796.png)
![1-(3,5-dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4716804.png)
![methyl {[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4716811.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)